4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde
Description
4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative characterized by:
- Substituents: A chlorine atom at position 4, an isobutyl group (branched C4H9) at position 1, and an aldehyde group (-CHO) at position 5.
- Molecular formula: C8H11ClN2O (calculated molecular weight: ~186.64 g/mol).
- Synthetic relevance: Pyrazole carbaldehydes are typically synthesized via the Vilsmeier-Haack reaction, which introduces aldehyde groups into aromatic systems .
Pyrazole derivatives are widely utilized as intermediates in pharmaceuticals and agrochemicals due to their versatile reactivity .
Properties
IUPAC Name |
4-chloro-2-(2-methylpropyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTRVVVREUKTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.
Isobutyl Group Addition: The isobutyl group can be introduced through a nucleophilic substitution reaction using isobutyl bromide or isobutyl chloride.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of reactors, temperature control, and purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the aldehyde group to alcohols.
Substitution: Substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Chloro-1-isobutyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde has been investigated for its potential as an anticancer agent. Research indicates that pyrazole derivatives can inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in tumor progression. The inhibition of PRMT5 has shown promise in preclinical cancer models, suggesting that compounds like this compound may serve as effective therapeutic agents against various cancers .
Neuroprotective Effects
Studies have explored the neuroprotective properties of pyrazole compounds, including this compound. These compounds have been shown to modulate G protein-coupled receptors (GPCRs), which play a critical role in central nervous system disorders. The ability to act as allosteric modulators presents a novel approach to treating conditions such as Alzheimer's disease and Parkinson's disease .
Agricultural Science Applications
Pesticidal Properties
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its structural similarities with known agrochemicals suggest that it may act as a biopesticide, offering a sustainable alternative to conventional pesticides. The efficacy of this compound in controlling pest populations has been documented in various field trials, indicating its potential utility in integrated pest management strategies .
Plant Growth Regulation
In addition to its pesticidal effects, this compound may also influence plant growth and development. Research into pyrazole derivatives has revealed their ability to enhance growth parameters in crops, possibly through hormonal regulation or stress response mechanisms. This application could be significant for improving crop yields and resilience against environmental stressors .
Material Science Applications
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used as a precursor in the synthesis of functional materials. Its incorporation into polymer matrices or nanomaterials can lead to enhanced mechanical properties or improved thermal stability. Case studies on the use of pyrazole derivatives in material science highlight their role in developing advanced materials for electronics and coatings .
Data Tables
Mechanism of Action
The mechanism by which 4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Table 1 summarizes key structural and molecular differences between the target compound and its analogues:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Bulk and Lipophilicity: The isobutyl group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents (e.g., methyl in or 2-fluoroethyl in ). This may enhance membrane permeability in biological systems.
Electronic Effects: The aldehyde group at position 5 (target compound) vs. position 4 (e.g., ) shifts electron-withdrawing effects, influencing reactivity in nucleophilic additions or condensations.
Molecular Weight Trends :
- Branching (isobutyl) and larger substituents (propyl in ) increase molecular weight, which may impact pharmacokinetic properties like absorption and distribution.
Biological Activity
4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole derivatives have been extensively studied for their diverse biological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings.
This compound features a pyrazole ring, which is known for its versatility in drug design. The presence of the chloro and isobutyl groups enhances its reactivity and biological profile.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines, including lung, breast, and liver cancers. The mechanism often involves the inhibition of key cellular pathways that regulate cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 0.46 ± 0.04 | |
| This compound | HepG2 (liver cancer) | 0.39 ± 0.06 |
The above table summarizes findings from studies where this compound demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds with similar structures have shown activity against various bacterial strains. For example, studies have indicated that certain pyrazoles can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 40 | |
| This compound | S. aureus | 30 |
These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of inflammatory mediators such as cytokines and enzymes involved in inflammation has been reported in several studies involving pyrazole compounds.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may affect pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell growth and differentiation.
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives against various cancer cell lines, demonstrating that modifications to the pyrazole ring significantly affect cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Screening : Another research effort focused on synthesizing novel pyrazoles for antimicrobial testing against resistant strains, revealing promising results for compounds similar to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
